(3-Chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-Chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a fluorophenyl group, a thiazepan ring, and a methanone group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazepan ring, a type of heterocyclic ring containing both carbon and nitrogen atoms, is particularly notable .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl and fluorophenyl groups might undergo reactions involving nucleophilic aromatic substitution .
Scientific Research Applications
Synthetic Methodology
Research in synthetic chemistry often explores the creation and functionalization of complex molecules for various applications. For instance, the study by Pouzet et al. (1998) discusses the synthesis of benzo[b]thiophene derivatives via oxidation and nucleophilic addition reactions, highlighting the versatility of such frameworks in constructing heterocyclic compounds with potential pharmaceutical relevance (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Biological Activity
Compounds with structural similarities to the query molecule have been evaluated for their biological activities, including anti-tubercular, antibacterial, and antifungal effects. For example, Dwivedi et al. (2005) reported the synthesis of phenyl cyclopropyl methanones showing anti-tubercular activities, demonstrating the potential of such molecules in developing new therapeutic agents (Dwivedi, Tewari, Tiwari, Chaturvedi, Manju, Srivastava, Giakwad, Sinha, & Tripathi, 2005). Similarly, Shahana and Yardily (2020) synthesized novel thiazolyl and thiophene derivatives, conducting docking studies to explore their antibacterial activity, highlighting the role of computational methods in predicting the bioactivity of novel compounds (Shahana & Yardily, 2020).
Material Science Applications
The structural motifs found in these compounds are not only relevant in pharmaceutical research but also in material science, where they contribute to the development of novel materials with unique properties. The study of substituted thiophenes, for example, has shown significant promise in applications ranging from chemical sensors to solar cells, indicating the potential of such compounds in advancing technology and sustainability efforts (Nagaraju, Sridhar, Sreenatha, Kumara, Sadashiva, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-chlorophenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-14-5-3-4-13(12-14)18(22)21-9-8-17(23-11-10-21)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGRDRJYDIRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.